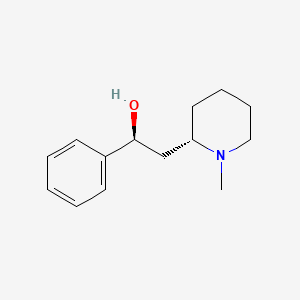
(-)-Sedamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Sedamine is a citraconoyl group.
Applications De Recherche Scientifique
Synthesis Techniques
Enantioselective Synthesis : The enantioselective synthesis of (-)-sedamine, a piperidine alkaloid, has been achieved through methods involving allyltitanation reactions and ring-closing or cross-metathesis reactions. This approach provides an efficient way to synthesize this compound with good yield and enantioselectivity (Cossy, Willis, Bellosta, & Bouzbouz, 2002).
Stereoselective Synthesis : Research has also focused on the stereoselective synthesis of this compound, which involves the creation of specific stereoisomers. This includes methods like Prins cyclisation, which aids in the stereoselective synthesis of multisubstituted tetrahydropyrans, a key structural component in sedamine (Yadav, Reddy, Rao, & Prasad, 2006).
Formal Synthesis Approaches : Formal synthesis methods for this compound have been developed, featuring techniques such as gold(I)-catalyzed intramolecular dehydrative amination of sulfamate esters. These methods contribute to a more straightforward and efficient synthesis of sedamine (Park & Ryu, 2021).
Applications in Biological Systems
- Interactions with Biological Molecules : this compound and its derivatives have been studied for their interactions with biological molecules such as enzymes. For instance, research on pea seedlings amine oxidase (PSAO) with sedamine derivatives has provided insights into the enzyme's interactions and inhibition mechanisms (Adámková, Frébort, Šebela, & Peč, 2001).
Stereochemistry and Structural Analysis
- Stereochemistry of Sedamine : The synthesis and structural analysis of sedamine have contributed to a better understanding of its stereochemistry. This includes the resolution of sedamine into its diastereoisomers and the study of their properties (Beyerman, Eveleens, & Muller, 2010).
Propriétés
Numéro CAS |
497-88-1 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
(1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol |
InChI |
InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m0/s1 |
Clé InChI |
GOWRYACIDZSIHI-KBPBESRZSA-N |
SMILES isomérique |
CN1CCCC[C@H]1C[C@@H](C2=CC=CC=C2)O |
SMILES |
CN1CCCCC1CC(C2=CC=CC=C2)O |
SMILES canonique |
CN1CCCCC1CC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


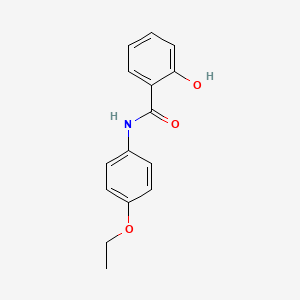

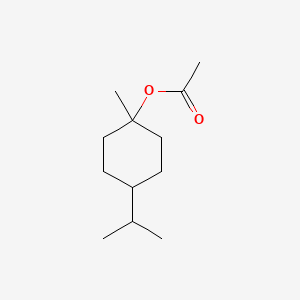
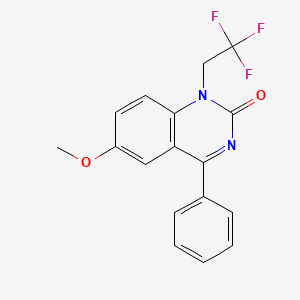
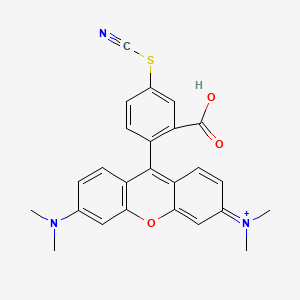
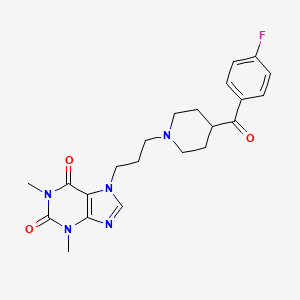

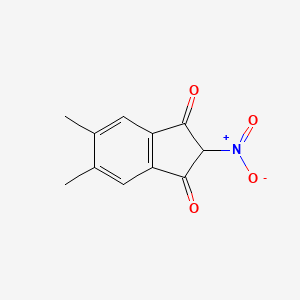
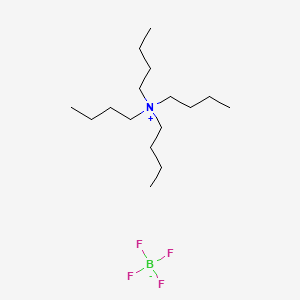
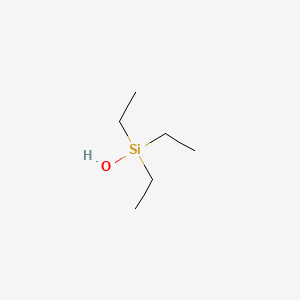
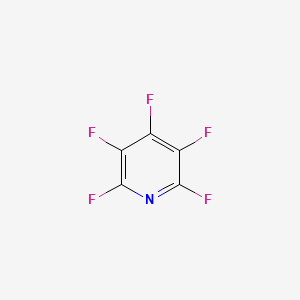
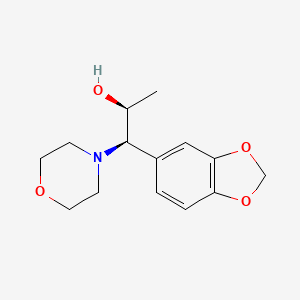

![[(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5S,6S)-2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1199364.png)
